molecular formula C19H24N2O4 B4502809 trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B4502809
M. Wt: 344.4 g/mol
InChI Key: NVQCOIGDYQUBQA-UHFFFAOYSA-N
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Description

trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which is then further modified to introduce the methoxy and acetyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxidized compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . The compound’s ability to undergo electrophilic substitution reactions allows it to interact with nucleophilic sites in biological molecules, influencing their function.

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid lies in its combination of the indole moiety with a cyclohexane ring and a carboxylic acid group. This structure imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[[[2-(4-methoxyindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-25-17-4-2-3-16-15(17)9-10-21(16)12-18(22)20-11-13-5-7-14(8-6-13)19(23)24/h2-4,9-10,13-14H,5-8,11-12H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQCOIGDYQUBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCC3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 2
trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 3
trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 4
trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 6
trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

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